3-Bromo-6-methylbenzene-1,2-diamine

Vue d'ensemble

Description

3-Bromo-6-methylbenzene-1,2-diamine is a chemical compound with the molecular formula C7H9BrN2 . It is used in the preparation of isomeric bromo analogues of Benzo-1H-triazole as potential inhibitors of protein kinases .

Synthesis Analysis

The synthesis of polysubstituted benzenes like 3-Bromo-6-methylbenzene-1,2-diamine often involves multiple steps including nitration, conversion from the nitro group to an amine, and bromination .Molecular Structure Analysis

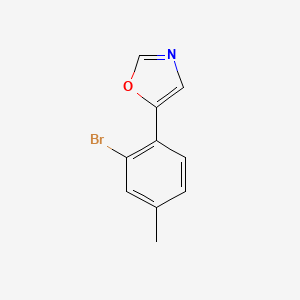

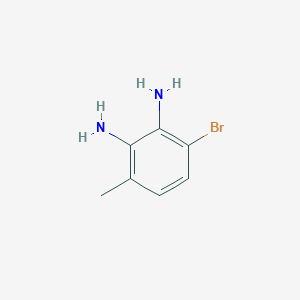

The molecular structure of 3-Bromo-6-methylbenzene-1,2-diamine consists of a benzene ring substituted with a bromine atom, a methyl group, and two amine groups . The InChI code for this compound isInChI=1S/C7H9BrN2/c1-4-2-3-5 (8)7 (10)6 (4)9/h2-3H,9-10H2,1H3 . Physical And Chemical Properties Analysis

The molecular weight of 3-Bromo-6-methylbenzene-1,2-diamine is 201.06 g/mol . It has a density of 1.6±0.1 g/cm3 and a boiling point of 301.6±37.0 °C at 760 mmHg . The exact mass is 199.99491 g/mol .Applications De Recherche Scientifique

Synthesis of Macrocyclic Schiff Base Compounds

3-Bromo-6-methylbenzene-1,2-diamine: is utilized in the synthesis of macrocyclic Schiff base compounds. These compounds have shown moderate antibacterial activity against S. aureus and S. typhi. The Schiff bases are significant due to their potential applications in bioinorganic chemistry, as they can model the active sites of metalloproteins and enzymes .

Electrophilic Aromatic Substitution Reactions

This compound is a key intermediate in multistep synthesis pathways involving electrophilic aromatic substitution reactions. It’s particularly useful in the synthesis of polysubstituted benzenes, where the presence of the bromine and amine groups can influence the directing effects during the substitution process .

Industrial Applications

The compound finds applications in industrial settings, particularly in the synthesis of dyes, pigments, and other materials that require specific substituted benzene structures. Its properties, such as boiling point and density, are crucial for its handling and processing in industrial environments .

Environmental Science

The compound’s derivatives could be explored for environmental applications, such as the development of adsorbent materials for CO2 capture. Functionalization with diamine groups can enhance the adsorption properties of materials, making them suitable for use in environmental remediation technologies .

Mécanisme D'action

Mode of Action

It’s known that diamines can act as hydrogen atom donors and play a dual role as both “radical amplifiers” and “radical regulators” to initiate the radical chain process as well as to control the concentration of reactive radical species .

Biochemical Pathways

It’s possible that this compound may influence various biochemical pathways due to its potential interactions with multiple biological targets .

Result of Action

The effects would depend on the specific biological targets and pathways that this compound interacts with .

Action Environment

The action, efficacy, and stability of 3-Bromo-6-methylbenzene-1,2-diamine can be influenced by various environmental factors. These factors could include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active .

Propriétés

IUPAC Name |

3-bromo-6-methylbenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMZPMXYUUNFIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl N-[(3R)-6,8-difluorochroman-3-yl]carbamate](/img/structure/B6334294.png)